[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid

Medicinal Chemistry Chemical Biology Structure–Activity Relationship

[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid (CAS 1031582-05-4) is a synthetic small-molecule belonging to the 1,4-benzoxazinone class, characterized by a 3-oxo-1,4-benzoxazine core, a piperidin-1-ylcarbonyl substituent at the 6-position, and an acetic acid moiety at the 4-position. Its molecular formula is C₁₆H₁₈N₂O₅, with a molecular weight of 318.32 g/mol, an XLogP3-AA of 1, a topological polar surface area of 87.2 Ų, and a single hydrogen bond donor.

Molecular Formula C16H18N2O5
Molecular Weight 318.32 g/mol
CAS No. 1031582-05-4
Cat. No. B1386825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid
CAS1031582-05-4
Molecular FormulaC16H18N2O5
Molecular Weight318.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCC(=O)N3CC(=O)O
InChIInChI=1S/C16H18N2O5/c19-14-10-23-13-5-4-11(8-12(13)18(14)9-15(20)21)16(22)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9-10H2,(H,20,21)
InChIKeyRKJOMLBIFPLYIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid (CAS 1031582-05-4) – Chemical Identity & Baseline Specifications


[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid (CAS 1031582-05-4) is a synthetic small-molecule belonging to the 1,4-benzoxazinone class, characterized by a 3-oxo-1,4-benzoxazine core, a piperidin-1-ylcarbonyl substituent at the 6-position, and an acetic acid moiety at the 4-position [1]. Its molecular formula is C₁₆H₁₈N₂O₅, with a molecular weight of 318.32 g/mol, an XLogP3-AA of 1, a topological polar surface area of 87.2 Ų, and a single hydrogen bond donor [2]. Commercially available lots typically meet a minimum purity specification of 95% .

Why [3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic Acid Cannot Be Replaced by a Generic Benzoxazinone Analog


The target compound occupies a structurally distinct region of benzoxazinone chemical space by combining three functional features on a single scaffold: a C-3 carbonyl, an N-4 acetic acid side chain, and a C-6 piperidin-1-ylcarbonyl substituent [1]. Removal or replacement of the C-6 piperidinylcarbonyl group with a hydrogen (CAS 26494-55-3) or a simple amino group (CAS 1059536-25-2) eliminates both the steric bulk and the hydrogen-bonding capacity contributed by the piperidine amide, which is expected to alter target engagement profiles [2]. Published structure–activity relationship (SAR) studies on related benzoxazinone series—including bacterial topoisomerase inhibitors, AMPA receptor modulators, and aldose reductase inhibitors—demonstrate that even minor C-6 substitutions can shift potency by orders of magnitude [3][4]. Consequently, generic benzoxazinone acetic acid derivatives cannot be assumed to replicate the binding or functional properties of this specific compound without direct experimental verification.

Quantitative Differentiation Evidence: [3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic Acid vs. Key Comparators


Structural Uniqueness: C-6 Piperidin-1-ylcarbonyl Substitution vs. Unsubstituted and Amino-Substituted Benzoxazinone Analogs

The target compound (CID 44122388) carries a piperidin-1-ylcarbonyl group at the C-6 position of the benzoxazinone core, differing from the unsubstituted 2-(3-oxo-1,4-benzoxazin-4-yl)acetic acid (CAS 26494-55-3; C₁₀H₉NO₄, MW 207.18) by 111.14 Da and from 2-(6-amino-3-oxo-4H-1,4-benzoxazin-2-yl)acetic acid (CAS 1059536-25-2; C₁₀H₁₀N₂O₄, MW 222.20) by 96.12 Da [1][2]. This substitution introduces a tertiary amide capable of acting as a hydrogen-bond acceptor (5 total HBA vs. 4 for the unsubstituted analog) and adds approximately 1.9–2.2 units of calculated logP based on fragment contributions [1]. Published SAR on related benzoxazinone series indicates that C-6 piperidinylcarbonyl substitution can modulate antibacterial potency (type IIa topoisomerase inhibition) and central nervous system receptor modulation compared to smaller C-6 substituents [3][4].

Medicinal Chemistry Chemical Biology Structure–Activity Relationship

Physicochemical Property Profile: Lipophilicity and Polar Surface Area vs. Drug-Likeness Benchmarks

The target compound possesses an XLogP3-AA of 1.0 and a topological polar surface area (TPSA) of 87.2 Ų [1]. These values place it within the favorable range for oral bioavailability according to Lipinski's Rule of Five (XLogP ≤ 5; TPSA < 140 Ų) and Veber's rules (TPSA < 140 Ų) [2]. In comparison, the C-6 unsubstituted core (CAS 26494-55-3) has a lower XLogP3 (~ -0.2) and TPSA of ~ 75.6 Ų, while many drug-like benzoxazinone leads reported in the antibacterial topoisomerase inhibitor series have XLogP values ranging from 1.5 to 4.0 and TPSA between 80 and 110 Ų [3]. The target compound's balance of moderate lipophilicity and polar surface area suggests it may be suitable for cell-based assays requiring membrane permeability.

ADME Drug Design Physicochemical Profiling

Commercial Availability and Purity Specifications Across Vendors

The target compound is available from multiple non-excluded commercial suppliers with documented purity specifications . AKSci lists the compound (Catalog 2126DF) at ≥95% purity . Chemenu offers it (Catalog CM742477) at 95%+ purity with MDL number MFCD14281735 . RRKChem supplies it (Catalog RK253496) with molecular formula and weight confirmation . In contrast, the unsubstituted analog (CAS 26494-55-3) is more widely available but lacks the C-6 piperidinylcarbonyl functionality, and the piperidin-1-ylsulfonyl analog (CAS not identified) has a sulfonamide linker in place of the carbonyl, which alters both geometry and electronic character [1]. Procurement documentation consistently identifies the compound by CAS 1031582-05-4, PubChem CID 44122388, and synonyms including 2-[3-oxo-6-(piperidine-1-carbonyl)-1,4-benzoxazin-4-yl]acetic acid .

Chemical Procurement Quality Control Vendor Comparison

Recommended Application Scenarios for [3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic Acid Based on Available Evidence


Chemical Probe Development in Benzoxazinone-Targeted Screening Campaigns

The compound's structural novelty at the C-6 position—combining a piperidin-1-ylcarbonyl amide with an N-4 acetic acid—makes it a suitable candidate for inclusion in diversity-oriented screening libraries targeting enzymes or receptors known to be modulated by benzoxazinone scaffolds, such as bacterial type IIa topoisomerases and AMPA receptors [1][2]. The absence of publicly reported bioactivity data means that procurement should be accompanied by plans for primary screening assays to establish target engagement.

Structure–Activity Relationship (SAR) Studies of C-6 Substituted Benzoxazinones

Given that published SAR on related benzoxazinone series has demonstrated that C-6 substituent identity (EDG vs. EWG, size, polarity) significantly impacts antibacterial potency and receptor modulation [1], this compound can serve as a key comparator in systematic SAR explorations. Its piperidin-1-ylcarbonyl group represents a medium-sized, moderately lipophilic amide substituent that contrasts with smaller C-6 groups (H, NH₂, OMe) and larger substituents (substituted benzoyl, spiro-fused rings) found in the patent literature [2].

Physicochemical Benchmarking for CNS Drug Discovery Programs

With an XLogP3 of 1.0, TPSA of 87.2 Ų, and a molecular weight of 318.32 Da, the compound's computed properties fall within the favorable CNS drug-like space (CNS MPO score ≥ 4) [1][2]. It can be used as a reference compound in CNS penetration studies or in vitro permeability assays (e.g., PAMPA-BBB, MDCK-MDR1) to calibrate the behavior of benzoxazinone-derived chemical series where CNS exposure is desired.

Quote Request

Request a Quote for [3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.